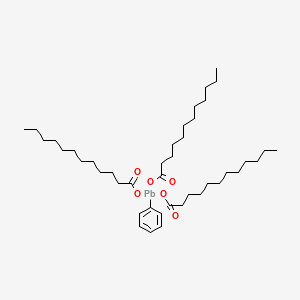
Plumbane, phenyltris(dodecanoyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Plumbane, phenyltris(dodecanoyloxy)- is a chemical compound with the molecular formula C42H74O6Pb It is a derivative of plumbane, where the hydrogen atoms are replaced by phenyltris(dodecanoyloxy) groups
Métodos De Preparación
The synthesis of Plumbane, phenyltris(dodecanoyloxy)- typically involves the reaction of lead compounds with phenyltris(dodecanoyloxy) reagents. One common method involves the use of lead(II) nitrate and sodium borohydride as starting materials. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Plumbane, phenyltris(dodecanoyloxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of lead oxides and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, which may result in the formation of lead hydrides.
Substitution: Substitution reactions involve the replacement of one or more functional groups in the compound with other groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Plumbane, phenyltris(dodecanoyloxy)- has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other lead-containing compounds.
Biology: The compound’s unique structure makes it a subject of study in biological systems, particularly in understanding the interactions of lead-based compounds with biological molecules.
Medicine: Research is ongoing to explore the potential medical applications of this compound, including its use in diagnostic imaging and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of Plumbane, phenyltris(dodecanoyloxy)- involves its interaction with molecular targets and pathways within a system. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Plumbane, phenyltris(dodecanoyloxy)- can be compared with other similar compounds, such as:
- Methane, CH4
- Silane, SiH4
- Germane, GeH4
- Stannane, SnH4
These compounds share a similar tetrahedral structure but differ in their chemical properties and reactivity. Plumbane, phenyltris(dodecanoyloxy)- is unique due to the presence of phenyltris(dodecanoyloxy) groups, which impart distinct chemical and physical properties .
Propiedades
Número CAS |
3268-27-7 |
|---|---|
Fórmula molecular |
C42H74O6Pb |
Peso molecular |
882 g/mol |
Nombre IUPAC |
[di(dodecanoyloxy)-phenylplumbyl] dodecanoate |
InChI |
InChI=1S/3C12H24O2.C6H5.Pb/c3*1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-2-4-6-5-3-1;/h3*2-11H2,1H3,(H,13,14);1-5H;/q;;;;+3/p-3 |
Clave InChI |
UZAUHLCZKXKVBV-UHFFFAOYSA-K |
SMILES canónico |
CCCCCCCCCCCC(=O)O[Pb](C1=CC=CC=C1)(OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


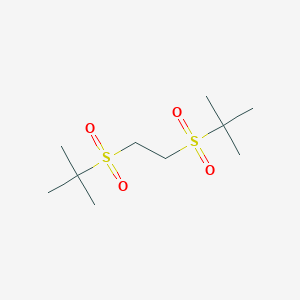
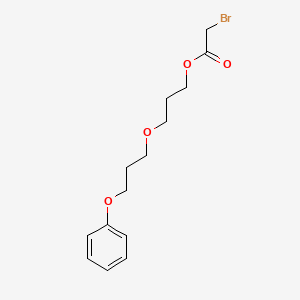



![1'H-Spiro[1,3-dioxolane-2,2'-phenanthrene]-5',8'-diol](/img/structure/B14734481.png)

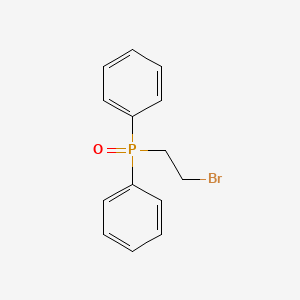
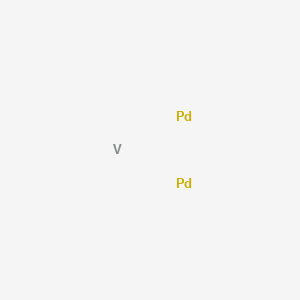
![N-[(E)-[(2E)-1,2-bis(4-methoxyphenyl)-2-(phenylhydrazinylidene)ethylidene]amino]aniline](/img/structure/B14734514.png)
![7-Bromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14734516.png)
![3-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile](/img/structure/B14734518.png)
![7H-Furo[3,2-g][1]benzopyran-7-one, 3,9-dimethyl-](/img/structure/B14734521.png)

